molecular formula C18H19FN2O B12607383 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one CAS No. 918145-50-3

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one

Cat. No.: B12607383
CAS No.: 918145-50-3
M. Wt: 298.4 g/mol
InChI Key: FBXUGIJTBIOFOY-UHFFFAOYSA-N
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Description

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a propyl chain, which is further connected to a pyridine ring substituted with a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves several steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-fluorobenzaldehyde with a suitable reagent to form 2-fluorophenylpyridine.

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions involving the use of reagents such as triethylamine and dichloromethane.

    Formation of the Pyrrolidin-2-one Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidin-2-one ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: This compound shares a similar pyridine and fluorophenyl structure but differs in the ring system attached to the pyridine.

    Methyl N-(4,6-diamino-2-{1-[2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-5-yl)-N-methylcarbamate: This compound also contains a fluorophenyl group but has a different core structure involving a pyrazolo[3,4-b]pyridine ring.

The uniqueness of this compound lies in its specific combination of the pyrrolidin-2-one ring with the fluorophenyl-substituted pyridine, which imparts distinct chemical and biological properties.

Properties

CAS No.

918145-50-3

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]pyrrolidin-2-one

InChI

InChI=1S/C18H19FN2O/c19-16-7-2-1-6-15(16)17-10-9-14(13-20-17)5-3-11-21-12-4-8-18(21)22/h1-2,6-7,9-10,13H,3-5,8,11-12H2

InChI Key

FBXUGIJTBIOFOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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